

# Betahistine EP Impurity C: A Technical Guide to its Chemical Structure and Synthesis

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## Compound of Interest

Compound Name: *Betahistine EP Impurity C*

Cat. No.: *B1680200*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Betahistine EP Impurity C**, a known process-related impurity of the active pharmaceutical ingredient (API) Betahistine. This document details its chemical structure, synthesis, and available analytical data, serving as a valuable resource for researchers and professionals in drug development and quality control.

## Chemical Structure and Identification

**Betahistine EP Impurity C** is chemically identified as N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine. Its structure features a central methylamino group connected to two separate 2-(pyridin-2-yl)ethyl moieties.

Below is a two-dimensional representation of the chemical structure of **Betahistine EP Impurity C**.

Caption: Chemical Structure of **Betahistine EP Impurity C**.

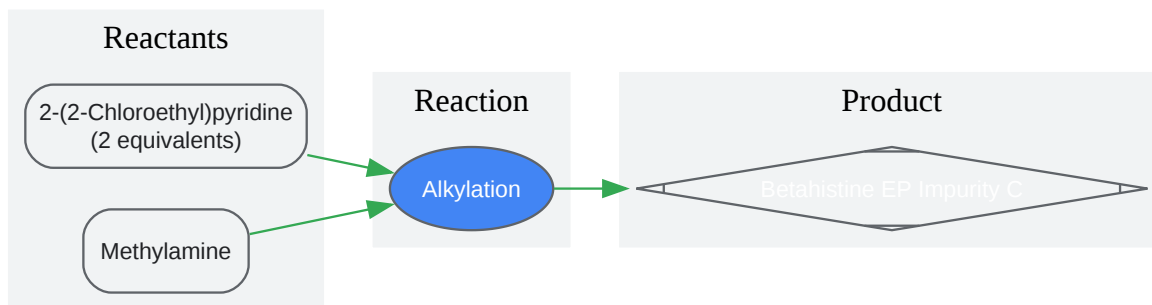
Table 1: Chemical Identifiers for **Betahistine EP Impurity C**

Identifier	Value	Reference(s)
Chemical Name	N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine	[1][2]
Synonyms	N-Methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridineethanamine; Methylbis(2-pyridylethyl)amine	[3]
Molecular Formula	C15H19N3	[4][5]
Molecular Weight	241.33 g/mol	[4][5]
CAS Number (Free Base)	5452-87-9	[4][5]
CAS Number (Trihydrochloride)	2095467-43-7	[2][4]
CAS Number (Trimesilate)	2731369-07-4	[1]
SMILES	<chem>CN(CCCc1ccccn1)CCc2ccccn2</chem>	[1]
InChI	1S/C15H19N3/c1-18(12-8-14-6-2-4-10-16-14)13-9-15-7-3-5-11-17-15/h2-7,10-11H,8-9,12-13H2,1H3	[1]

## Synthesis of Betahistine EP Impurity C

**Betahistine EP Impurity C** is a process-related impurity that can form during the synthesis of Betahistine. Its formation is generally attributed to the reaction of methylamine with two molecules of a 2-(pyridin-2-yl)ethyl halide or a similar reactive intermediate.

A plausible synthetic route for the laboratory-scale preparation of **Betahistine EP Impurity C** is the dialkylation of methylamine with 2-(2-chloroethyl)pyridine. This approach is suggested by the analysis of related impurity formation pathways.[6]



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Caption: Proposed Synthesis Pathway for **Betahistine EP Impurity C**.

## Representative Experimental Protocol

The following is a representative experimental protocol for the synthesis of **Betahistine EP Impurity C**, based on the dialkylation of methylamine. This protocol is derived from general principles of similar organic reactions and should be adapted and optimized for specific laboratory conditions.

Materials:

- Methylamine (solution in a suitable solvent, e.g., THF or ethanol)
- 2-(2-Chloroethyl)pyridine hydrochloride
- A suitable base (e.g., potassium carbonate, triethylamine)
- A suitable solvent (e.g., acetonitrile, DMF)

Procedure:

- To a solution of methylamine in the chosen solvent, add the base and stir the mixture at room temperature.
- Slowly add a solution of 2-(2-chloroethyl)pyridine hydrochloride (2 equivalents) in the same solvent to the reaction mixture.

- Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC).
- Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Partition the residue between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain pure **Betahistine EP Impurity C**.

## Analytical Data

The characterization of **Betahistine EP Impurity C** is crucial for its identification and quantification in Betahistine API and formulated products. The following tables summarize the available analytical data.

Table 2: Chromatographic Data

Technique	Conditions	Result	Reference(s)
HPLC	A commercial supplier reports the purity of their reference standard.	Purity: 98.22%	<a href="#">[4]</a>
HPLC	Analysis of a Betahistine synthesis reaction mixture.	The impurity was detected and its molecular weight confirmed by LC-MS.	<a href="#">[7]</a>

Table 3: Spectroscopic Data

Technique	Data	Reference(s)
<sup>1</sup> H-NMR	A publication provides assigned chemical shifts for the protons of Betahistine EP Impurity C.	[7]
<sup>13</sup> C-NMR	The same publication also provides assigned chemical shifts for the carbons of the impurity.	[7]
Mass Spectrometry (MS)	ESI-MS analysis of a crude reaction mixture showed an abundant peak corresponding to the molecular weight of the impurity (m/z 242.3).	[7]

## Formation and Control

The formation of **Betahistine EP Impurity C** is a consequence of the reaction conditions employed during the synthesis of Betahistine. Specifically, the presence of an excess of the 2-(pyridin-2-yl)ethylating agent relative to methylamine can favor the formation of this dialkylated impurity.

To control the level of **Betahistine EP Impurity C** in the final API, the following strategies can be considered:

- **Stoichiometric Control:** Careful control of the molar ratio of methylamine to the 2-(pyridin-2-yl)ethylating agent is critical.
- **Process Parameter Optimization:** Optimization of reaction parameters such as temperature, reaction time, and the rate of addition of reactants can minimize the formation of this impurity.
- **Purification:** Development of an effective purification method, such as crystallization or chromatography, is essential to remove any formed impurity to acceptable levels as per regulatory guidelines.

## Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of **Betahistine EP Impurity C**. The information presented, including its chemical identifiers, a representative synthesis protocol, and a summary of available analytical data, serves as a critical resource for scientists and researchers involved in the development, manufacturing, and quality control of Betahistine. A thorough understanding of this impurity is essential for ensuring the purity, safety, and efficacy of the final drug product.

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